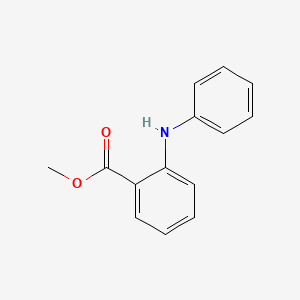
2-Anilinobenzoic acid methyl ester
Descripción general
Descripción
2-Anilinobenzoic acid methyl ester, also known as methyl 2-anilinobenzoate, is a compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound ligands can be achieved through the amination of methyl 2-bromobenzoate in the presence of Pd(dba)2/dppf and Cs2CO3 .Molecular Structure Analysis
The InChI code for this compound is1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid or semi-solid substance that can range in color from colorless to light yellow to yellow .Aplicaciones Científicas De Investigación
Polymerization and Copolymerization : Neutral nickel complexes containing an anilinobenzoic acid methyl ester ligand have been used for ethylene polymerization and copolymerization with polar monomers. This results in ester-functionalized semicrystalline polyethylene with reasonable polar monomer content, which is significant for developing new types of polymeric materials (Cheng et al., 2018).
Synthesis of Photoreceptor-Grade Azo Pigments : Anilide couplers derived from 2-hydroxy-11H-benzo(a) carbazole-3-carboxylic acid, which involve a process of converting the acid to its phenyl ester and then to an anilide, have been used to synthesize photoreceptor-grade (IR-sensitive) azo pigments. This process demonstrates the role of anilinobenzoic acid methyl ester derivatives in the production of high-purity pigments (Law et al., 1993).
Phosphorus Flame Retardants for Polymeric Materials : Derivatives of gallic acid and 3,5-dihydroxybenzoic acid, including the anilide and methyl ester forms, have been converted into phosphorus esters that display good flame retardancy in epoxy resin. This application showcases the utility of anilinobenzoic acid methyl ester derivatives in enhancing the safety features of polymeric materials (Howell et al., 2018).
Antiangiogenic Activity in Pharmaceutical Research : Synthetic dihydrobenzofuran lignans, obtained through the biomimetic oxidative dimerization of certain acid methyl esters, have shown pronounced antiangiogenic activity. This highlights the potential of anilinobenzoic acid methyl ester derivatives in developing new pharmaceutical agents (Apers et al., 2002).
Cancer Therapeutics : Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters have been examined for their antiproliferative effects against breast cancer cell lines. This demonstrates the potential application of anilinobenzoic acid methyl ester derivatives in cancer treatment (Karthikeyan et al., 2017).
Mecanismo De Acción
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDHBYXHXZCAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957117 | |
| Record name | Methyl 2-anilinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35708-19-1 | |
| Record name | Methyl 2-anilinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)
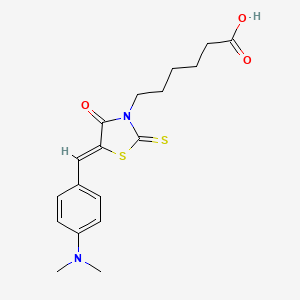
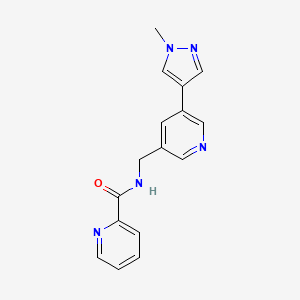




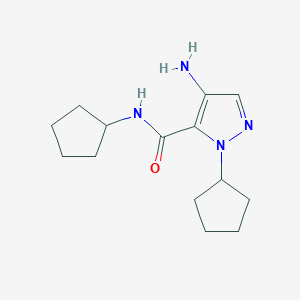

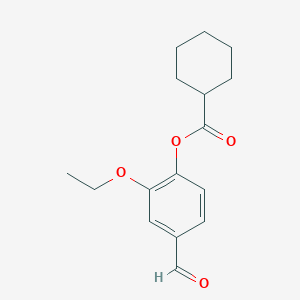
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2951829.png)
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)
![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)
![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2951834.png)